1-(Thiomorpholin-3-yl)prop-2-en-1-one
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Overview
Description
1-(Thiomorpholin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C7H11NOS. It features a thiomorpholine ring attached to a prop-2-en-1-one moiety.
Preparation Methods
The synthesis of 1-(Thiomorpholin-3-yl)prop-2-en-1-one typically involves the reaction of thiomorpholine with propenone derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of thiomorpholine to the propenone. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-(Thiomorpholin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives with reduced carbonyl groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various thiomorpholine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Thiomorpholin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The prop-2-en-1-one moiety can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Thiomorpholin-3-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Thiomorpholin-4-yl)propan-1-one: This compound features a similar thiomorpholine ring but with different substitution patterns, leading to distinct chemical and biological properties.
1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
1-thiomorpholin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H11NOS/c1-2-7(9)6-5-10-4-3-8-6/h2,6,8H,1,3-5H2 |
InChI Key |
VPVGFAMXQILQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CSCCN1 |
Origin of Product |
United States |
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